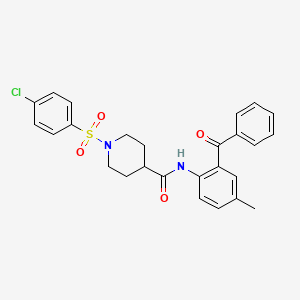![molecular formula C23H20N2O4S B2402259 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941992-55-8](/img/structure/B2402259.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]oxazole moiety and an ethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Coupling with a phenyl group: The benzo[d]oxazole intermediate is then coupled with a phenyl group via a Suzuki or Heck coupling reaction.
Introduction of the ethylsulfonyl group: The phenyl ring is functionalized with an ethylsulfonyl group using sulfonation reactions.
Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety can engage in π-π stacking interactions, while the ethylsulfonyl group can form hydrogen bonds or ionic interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- N-(4-(benzimidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- N-(4-(quinoxalin-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different heterocyclic rings or substituents, leading to variations in their chemical behavior and applications.
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-30(27,28)19-13-7-16(8-14-19)15-22(26)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)29-23/h3-14H,2,15H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIXVZAVPMRUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2402177.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2402178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)

![Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2402183.png)




![2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2402190.png)
![5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2402192.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)


